3-O-Methylellagic acid 4-O-rhamnoside

描述

属性

分子式 |

C21H18O12 |

|---|---|

分子量 |

462.4 g/mol |

IUPAC 名称 |

6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

InChI |

InChI=1S/C21H18O12/c1-5-12(23)14(25)15(26)21(30-5)31-9-4-7-11-10-6(19(27)33-18(11)16(9)29-2)3-8(22)13(24)17(10)32-20(7)28/h3-5,12,14-15,21-26H,1-2H3/t5-,12-,14+,15+,21-/m0/s1 |

InChI 键 |

LPXGCZRQLILWOH-UKZWKHHHSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)OC)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)OC)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

3-O-Methylellagic Acid 4-O-Rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylellagic acid 4-O-rhamnoside, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides a detailed overview of the known natural sources and distribution of this compound. It further outlines comprehensive experimental protocols for its extraction, isolation, and quantification. Finally, this document presents visual representations of putative signaling pathways and experimental workflows to aid in understanding its biological context and analysis.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, distributed across different families. Its presence is predominantly documented in the bark, wood, and peels of these plants, suggesting a role in protective mechanisms. The primary natural sources identified in the literature are detailed below.

Known Natural Sources

-

Pomegranate (Punica granatum): This compound has been isolated from the heartwood and peels of pomegranate, a fruit known for its rich content of ellagitannins and other polyphenols.[1][2][]

-

Mukei (Aphananthe aspera): The stem bark of this East Asian tree is another documented source of this compound.[4][5]

-

Mast Tree (Polyalthia longifolia): The stem bark of this ornamental tree, often used in traditional medicine, has been shown to contain the compound.[6][7]

-

African Birch (Terminalia brownii): Phytochemical investigations of the stem bark of this African medicinal plant have led to the isolation of 3-O-methyl-4-(α-L-rhamnopyranosyl)ellagic acid.

-

Other Reported Sources: The compound has also been reported in Melaleuca ericifolia, Phyllanthus acutissimus, and Caryocar villosum.[][8] An ellagic acid rhamnoside has also been identified as a biofilm formation inhibitor in the elmleaf blackberry (Rubus ulmifolius).[9]

Quantitative Distribution

Quantitative data for this compound is limited in published literature. However, one study reported a specific yield from Polyalthia longifolia. This highlights the need for further quantitative studies to assess the concentration of this compound in various plant matrices.

| Plant Species | Plant Part | Compound | Yield/Concentration | Reference |

| Polyalthia longifolia | Stem Bark | 3-O-methyl ellagic acid 4'-rhamnoside | 135 mg from 2 kg of dried bark (0.00675%) | [6] |

Note: The table will be updated as more quantitative data becomes available.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on protocols described in the literature.

Extraction and Isolation

The following protocol is a composite methodology based on the successful isolation of this compound from Polyalthia longifolia stem bark.[6]

2.1.1. Plant Material Preparation:

-

Air-dry the collected plant material (e.g., stem bark) for several days, followed by oven drying at a controlled temperature (45°C) to a constant weight.

-

Grind the dried material into a coarse powder using a grinding mill.

-

Store the powdered material in an airtight container in a cool, dark place until extraction.

2.1.2. Cold Maceration:

-

Soak the powdered plant material (e.g., 2 kg) in a hydroalcoholic solvent (methanol:water, 1:1 v/v) at room temperature.

-

Allow the mixture to macerate for 24 hours with occasional stirring.

-

Repeat the maceration process three times with fresh solvent.

-

Pool the filtrates and concentrate them using a rotary evaporator under reduced pressure to obtain a viscous crude extract.

2.1.3. Solvent Partitioning:

-

Suspend the crude hydroalcoholic extract in water.

-

Partition the aqueous suspension with n-butanol in a separatory funnel.

-

Separate and collect the n-butanol fraction.

2.1.4. Column Chromatography:

-

Concentrate the n-butanol fraction to dryness.

-

Subject the dried butanol fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the compound of interest and concentrate to yield the isolated this compound.

Quantification by HPLC

The following is a representative HPLC method for the quantification of this compound, adapted from general methods for phenolic glycosides.

2.2.1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

2.2.2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of purified this compound in methanol. Prepare a series of dilutions to create a calibration curve.

-

Sample Solution: Accurately weigh the plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

2.2.3. Analysis:

-

Inject the standard solutions to establish a calibration curve of peak area versus concentration.

-

Inject the sample solutions.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of the compound in the sample using the calibration curve.

Visualized Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and potential biological activities of this compound, the following diagrams are provided.

Disclaimer: The anti-inflammatory pathway depicted is based on the known mechanisms of related ellagic acid derivatives and represents a potential mode of action for this compound, which requires further experimental validation.

Conclusion

This compound is a promising natural product found in a range of medicinal and edible plants. While its full therapeutic potential is still under investigation, this guide provides a foundational resource for researchers by consolidating the current knowledge on its natural sources, providing detailed analytical protocols, and visualizing potential mechanisms and workflows. Further research is warranted to expand the quantitative data on its distribution in the plant kingdom and to elucidate its specific biological activities and signaling pathways.

References

- 1. Two new ellagic acid rhamnosides from Punica granatum heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside | CAS:51768-39-9 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. scispace.com [scispace.com]

- 8. 3-O-Methylellagic acid 4'-rhamnoside | C21H18O12 | CID 44560360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. patrinum.ch [patrinum.ch]

The Putative Biosynthetic Pathway of 3-O-Methylellagic Acid 4'-O-rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylellagic acid 4'-O-rhamnoside is a naturally occurring phenolic compound found in a variety of plant species, including those from the genera Phyllanthus, Caryocar, Punica, and Eucalyptus.[1][] As a derivative of ellagic acid, it is of significant interest to researchers in drug discovery and natural product chemistry due to the diverse biological activities associated with its parent molecule and related compounds. This technical guide outlines the putative biosynthetic pathway of 3-O-Methylellagic acid 4'-O-rhamnoside, drawing upon established principles of plant secondary metabolism. While the complete enzymatic sequence has not been experimentally elucidated for this specific molecule, this guide presents a scientifically grounded hypothesis based on analogous pathways. It includes proposed enzymatic steps, a summary of relevant quantitative data from related enzymes, hypothetical experimental protocols for enzyme characterization, and visualizations to aid in understanding the proposed metabolic route.

Introduction to the Biosynthetic Precursor: Ellagic Acid

The core structure of the target molecule is ellagic acid, a dimeric derivative of gallic acid. The biosynthesis of ellagic acid is an extension of the well-characterized shikimate pathway, a central route in the formation of aromatic compounds in plants and microorganisms.

The overall biosynthetic strategy in plants for forming ellagic acid derivatives involves three main stages:

-

Formation of the Gallic Acid Precursor: Synthesis of gallic acid via the shikimate pathway.

-

Dimerization to Form the Ellagic Acid Scaffold: Oxidative coupling of two gallic acid moieties, typically occurring after their incorporation into a gallotannin structure, followed by hydrolysis to release free ellagic acid.[3]

-

Tailoring of the Ellagic Acid Core: Sequential enzymatic modifications, in this case, methylation and rhamnosylation, to yield the final product.

The Putative Biosynthetic Pathway

The proposed biosynthetic pathway for 3-O-Methylellagic acid 4'-O-rhamnoside is a multi-step process involving several key enzymes.

Step 1: Biosynthesis of Gallic Acid

The pathway begins with intermediates from primary metabolism, which enter the shikimate pathway to produce chorismate. Chorismate is a critical branch-point intermediate in the synthesis of aromatic amino acids and other phenolic compounds. Gallic acid can be formed from intermediates of the shikimate pathway.

Step 2: Formation of Ellagic Acid

Free gallic acid is esterified to a glucose molecule, a reaction catalyzed by a UDP-glycosyltransferase (UGT). The resulting β-glucogallin can then undergo further galloylation to form pentagalloylglucose.[4] Oxidative coupling of two adjacent galloyl groups on pentagalloylglucose, catalyzed by a laccase-like phenol oxidase, forms the hexahydroxydiphenoyl (HHDP) bridge characteristic of ellagitannins.[4] Subsequent hydrolysis of the ellagitannin releases ellagic acid.

Step 3: 3-O-Methylation of Ellagic Acid

Once formed, the free ellagic acid molecule is believed to undergo regiospecific methylation. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . This enzyme transfers a methyl group from the donor molecule SAM to the hydroxyl group at the C-3 position of ellagic acid, yielding 3-O-methylellagic acid. Plant OMTs are known to exhibit high substrate and positional specificity.[5][6]

Step 4: 4'-O-Rhamnosylation of 3-O-Methylellagic Acid

The final step in the proposed pathway is the glycosylation of 3-O-methylellagic acid with a rhamnose sugar moiety. This reaction is catalyzed by a UDP-rhamnose-dependent glycosyltransferase (UGT) , often referred to as a rhamnosyltransferase. This enzyme transfers L-rhamnose from the activated sugar donor, UDP-L-rhamnose, to the hydroxyl group at the C-4' position of 3-O-methylellagic acid. This results in the final product, 3-O-Methylellagic acid 4'-O-rhamnoside. The specificity of the UGT determines the sugar that is transferred and the position on the acceptor molecule to which it is attached.[7][8]

Visualizing the Biosynthetic and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway and a general experimental workflow for identifying the enzymes involved.

Caption: Putative biosynthetic pathway of 3-O-Methylellagic acid 4'-O-rhamnoside.

Caption: Experimental workflow for enzyme identification and characterization.

Quantitative Data

Direct quantitative data for the enzymes involved in 3-O-Methylellagic acid 4'-O-rhamnoside biosynthesis are not available. However, the following table summarizes typical kinetic parameters for related plant O-methyltransferases and glycosyltransferases to provide a frame of reference for future experimental work.

| Enzyme Class | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |

| O-Methyltransferase (OMT) | Caffeic Acid | 50 - 150 | 0.1 - 5.0 | Various Plants | [5] |

| Luteolin | 5 - 50 | 0.05 - 2.0 | Various Plants | [6] | |

| UDP-Rhamnosyltransferase | Kaempferol 3-O-glucoside | 100 - 500 | 0.1 - 10.0 | Arabidopsis thaliana | [9] |

| Naringenin 7-O-glucoside | 2.4 | Not Reported | Citrus paradisi | [10] |

Experimental Protocols

The following are detailed, hypothetical protocols for the characterization of the candidate enzymes in the putative biosynthetic pathway.

Protocol for In Vitro Characterization of a Candidate O-Methyltransferase

Objective: To determine if a candidate OMT can catalyze the 3-O-methylation of ellagic acid.

Materials:

-

Purified recombinant candidate OMT

-

Ellagic acid (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

S-adenosyl-L-homocysteine (SAH) (for standard curve)

-

Methanol (for quenching)

-

LC-MS system for product analysis

Procedure:

-

Reaction Setup: Prepare a 100 µL reaction mixture containing:

-

50 µL of 2x reaction buffer

-

10 µL of 1 mM ellagic acid (in DMSO)

-

10 µL of 1 mM SAM (in water)

-

1-5 µg of purified recombinant OMT

-

ddH₂O to 100 µL

-

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Quenching: Stop the reaction by adding 100 µL of ice-cold methanol.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by LC-MS. Monitor for the expected mass of 3-O-methylellagic acid and compare its retention time to an authentic standard if available.

-

Kinetic Analysis: To determine K_m and k_cat, vary the concentration of one substrate (e.g., ellagic acid) while keeping the other (SAM) at a saturating concentration. Measure the initial reaction velocity and fit the data to the Michaelis-Menten equation.

Protocol for In Vitro Characterization of a Candidate UDP-Rhamnosyltransferase

Objective: To determine if a candidate UGT can catalyze the 4'-O-rhamnosylation of 3-O-methylellagic acid.

Materials:

-

Purified recombinant candidate UGT

-

3-O-methylellagic acid (substrate)

-

UDP-L-rhamnose (sugar donor)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Methanol (for quenching)

-

LC-MS system for product analysis

Procedure:

-

Reaction Setup: Prepare a 100 µL reaction mixture containing:

-

50 µL of 2x reaction buffer

-

10 µL of 1 mM 3-O-methylellagic acid (in DMSO)

-

10 µL of 2 mM UDP-L-rhamnose (in water)

-

1-5 µg of purified recombinant UGT

-

ddH₂O to 100 µL

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Quenching: Stop the reaction by adding 100 µL of ice-cold methanol.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes.

-

Analysis: Analyze the supernatant by LC-MS, monitoring for the expected mass of 3-O-Methylellagic acid 4'-O-rhamnoside.

-

Kinetic Analysis: Perform kinetic studies as described for the OMT, varying the concentrations of 3-O-methylellagic acid and UDP-L-rhamnose.

Conclusion and Future Directions

The biosynthesis of 3-O-Methylellagic acid 4'-O-rhamnoside is proposed to occur via a four-stage pathway commencing from primary metabolism. While the initial steps leading to the formation of the ellagic acid core are reasonably well understood, the specific O-methyltransferase and UDP-rhamnosyltransferase responsible for the final tailoring steps remain to be identified and characterized. The workflow and protocols outlined in this guide provide a strategic framework for future research aimed at the full elucidation of this pathway. The identification and characterization of these enzymes will not only deepen our understanding of plant secondary metabolism but also provide valuable biocatalytic tools for the potential biotechnological production of this and other valuable ellagic acid derivatives for applications in the pharmaceutical and nutraceutical industries.

References

- 1. 3-O-Methylellagic acid 4'-rhamnoside | C21H18O12 | CID 44560360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Crystal structures of rhamnosyltransferase UGT89C1 from Arabidopsis thaliana reveal the molecular basis of sugar donor specificity for UDP-β-l-rhamnose and rhamnosylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

An In-depth Technical Guide to 3-O-Methylellagic Acid 4-O-Rhamnoside: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of 3-O-Methylellagic acid 4-O-rhamnoside. It includes detailed experimental protocols for its isolation and characterization, alongside an exploration of its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

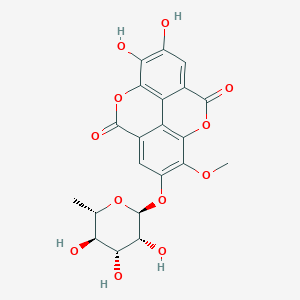

This compound is a naturally occurring phenolic compound belonging to the class of ellagic acid glycosides. It is characterized by an ellagic acid core, which is a dilactone of hexahydroxydiphenic acid, methoxylated at the 3-O position and glycosidically linked to a rhamnose sugar moiety at the 4-O position.

The definitive stereochemistry of the rhamnose sugar is α-L-rhamnopyranose, attached to the ellagic acid backbone. This has been confirmed through extensive spectroscopic analysis and is crucial for its biological activity and interaction with molecular targets.

Chemical Structure:

Caption: 2D structure of this compound.

Stereochemistry

The stereochemical configuration of the rhamnose moiety is critical and is defined by the following IUPAC name: 6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione[1]. The SMILES string further codifies this stereochemistry: C[C@H]1--INVALID-LINK--OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5OC)O)C(=O)O3)O)O)O">C@@HO[1].

Physicochemical and Spectroscopic Data

A compilation of the known physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and quality control.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈O₁₂ | [2][] |

| Molecular Weight | 462.36 g/mol | [] |

| Appearance | Powder | [] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [1][][4] |

| Storage | Store at -20°C | [] |

| ¹H and ¹³C NMR Data | The first full unambiguous NMR assignments for this compound have been reported in the journal Fitoterapia, 2009, 80(6):369-373. | [1][4] |

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from various plant sources, including the stem bark of Polyalthia longifolia, Aphananthe aspera, the peels of Punica granatum, and Melaleuca ericifolia[][5][6][7]. A general protocol for its isolation from the stem bark of Polyalthia longifolia is outlined below.

Experimental Workflow for Isolation:

Caption: General workflow for the isolation of the compound.

Structural Elucidation

The structure of this compound is typically elucidated using a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity and stereochemistry of the molecule.

As previously mentioned, detailed NMR assignments have been published, providing a definitive reference for structural confirmation[1][4].

Biological Activities and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.

Anti-inflammatory and Antioxidant Activity

This compound has been reported to possess anti-inflammatory and antioxidant properties[5][6][7]. The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

Experimental Workflow for DPPH Assay:

Caption: Workflow for assessing antioxidant activity via DPPH assay.

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A plausible mechanism for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Proposed Anti-inflammatory Signaling Pathway:

Caption: Proposed inhibition of the NF-κB pathway.

Antibacterial Activity

This compound has also been shown to exhibit antibacterial activity against various bacterial strains[7]. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

While the precise mechanism of action has not been fully elucidated for this specific compound, flavonoids can exert their antibacterial effects through various mechanisms.

Logical Relationship of Potential Antibacterial Mechanisms:

References

- 1. 3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside | CAS:51768-39-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. 3-O-Methylellagic acid 4'-rhamnoside | C21H18O12 | CID 44560360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside | CAS:51768-39-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside | C21H18O12 | CID 5319609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sciforum.net [sciforum.net]

Physical and chemical properties of 3-O-Methylellagic acid 4-O-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-O-Methylellagic acid 4'-O-rhamnoside, a naturally occurring phenolic compound. The information presented is intended to support research and development efforts in fields such as pharmacology, natural product chemistry, and drug discovery.

Chemical and Physical Properties

3-O-Methylellagic acid 4'-O-rhamnoside is an ellagic acid glycoside that has been identified in a variety of plant species, including Polyalthia longifolia, Aphananthe aspera, Terminalia mollis, Punica granatum, and Melaleuca ericifolia.[1][2][3][] Its structure consists of a methylellagic acid core linked to a rhamnose sugar moiety.

Table 1: Physical and Chemical Properties of 3-O-Methylellagic Acid 4'-O-Rhamnoside

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₈O₁₂ | [5] |

| Molecular Weight | 462.36 g/mol | [] |

| IUPAC Name | 6,14-dihydroxy-7-methoxy-13-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy]-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | [5] |

| CAS Number | 51768-39-9 | [5] |

| Appearance | Powder | [] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Pyridine, Methanol, and Ethanol. | [] |

| Predicted Boiling Point | 854.4 ± 65.0 °C | [] |

| Predicted Density | 1.765 ± 0.06 g/cm³ | [] |

| Storage | Store at -20°C | [] |

Spectroscopic Data

The structural elucidation of 3-O-Methylellagic acid 4'-O-rhamnoside has been achieved through various spectroscopic techniques, including Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).[2] While specific spectral data with peak assignments are not fully detailed in the available literature, the combination of these methods confirms the compound's identity and purity.

Experimental Protocols

This section outlines the methodologies for the isolation, purification, and evaluation of the biological activity of 3-O-Methylellagic acid 4'-O-rhamnoside, based on established protocols for similar natural products.

Isolation and Purification

The general procedure for isolating 3-O-Methylellagic acid 4'-O-rhamnoside from plant material is as follows:

-

Extraction: The dried and powdered plant material is extracted with a hydroalcoholic solvent system (e.g., methanol:water, 1:1 v/v) at room temperature.

-

Partitioning: The resulting extract is suspended in water and partitioned with n-butanol. The butanol fraction, which contains the glycosidic compounds, is collected.

-

Column Chromatography: The butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the different components.

-

Purification: Fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography and High-Performance Liquid Chromatography (HPLC) to yield pure 3-O-Methylellagic acid 4'-O-rhamnoside.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, HMBC, IR, and MS).[2]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant potential of 3-O-Methylellagic acid 4'-O-rhamnoside can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Reagent Preparation:

-

Prepare a stock solution of 3-O-Methylellagic acid 4'-O-rhamnoside in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH (0.1 mM) in methanol.

-

-

Assay Procedure:

-

Add various concentrations of the compound solution to a 96-well microplate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

Anti-inflammatory Activity Assessment in Macrophages

The anti-inflammatory effects can be evaluated by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in a suitable medium.

-

Pre-treat the cells with various concentrations of 3-O-Methylellagic acid 4'-O-rhamnoside for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

-

Nitric Oxide (NO) Measurement:

-

Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

-

Cytokine Measurement:

-

Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis:

-

Investigate the effect of the compound on the protein expression of key inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and signaling proteins like phosphorylated p65 (a subunit of NF-κB) and phosphorylated p38 MAPK.

-

Biological Activities and Signaling Pathways

3-O-Methylellagic acid 4'-O-rhamnoside and related ellagic acid derivatives have been reported to exhibit a range of biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.

Antioxidant Activity

The compound has demonstrated notable antioxidant activity, which is attributed to its phenolic structure that can donate hydrogen atoms to scavenge free radicals. In one study, the isolated compound showed significant DPPH radical scavenging activity.

Antibacterial Activity

3-O-Methylellagic acid 4'-O-rhamnoside has shown promising antibacterial activity against various bacterial strains.

Anti-inflammatory Activity and Putative Signaling Pathways

Ellagic acid and its derivatives are known to possess anti-inflammatory properties. While direct studies on the signaling pathways of 3-O-Methylellagic acid 4'-O-rhamnoside are limited, based on the activity of structurally similar compounds, it is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. 3-O-Methylellagic acid 4'-O-rhamnoside is proposed to inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ellagic acid rhamnosides from the stem bark of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-O-Methylellagic acid 4'-rhamnoside | C21H18O12 | CID 44560360 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Technical Guide to 3-O-Methylellagic Acid 4'-O-rhamnoside

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction

3-O-Methylellagic acid 4'-O-rhamnoside is a naturally occurring phenolic compound belonging to the family of ellagic acid glycosides. Structurally, it is a derivative of ellagic acid, a well-documented bioactive molecule, featuring a methyl ether group and a rhamnose sugar moiety. This compound has been isolated from various plant sources, including the stem bark of Polyalthia longifolia and Aphananthe aspera, as well as the peels of Punica granatum (pomegranate) and in Melaleuca ericifolia.[1][2][][4] The presence of both the core ellagic acid structure and the sugar conjugate suggests a unique pharmacological profile. This technical guide provides a comprehensive overview of the currently known biological activities of 3-O-Methylellagic acid 4'-O-rhamnoside, presenting quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways and workflows to support further research and development.

Known Biological Activities

Research into 3-O-Methylellagic acid 4'-O-rhamnoside and its close isomers has revealed a spectrum of biological activities, primarily focusing on its antioxidant, antibacterial, and potential anti-inflammatory and anticancer properties.

Antioxidant Activity

The antioxidant capacity of 3-O-Methylellagic acid 4'-O-rhamnoside has been demonstrated through its ability to scavenge free radicals. A study on the compound isolated from Polyalthia longifolia reported significant antioxidant effects.[1] Similarly, a study on related ellagic acid rhamnosides from Eucalyptus globulus showed potent inhibition of lipid peroxidation.[5] This free-radical scavenging ability is a cornerstone of its potential therapeutic applications, as oxidative stress is implicated in a multitude of pathological conditions.

Antibacterial Activity

The compound has shown promising antibacterial properties. In a study screening for antibacterial potential, 3-O-Methylellagic acid 4'-O-rhamnoside exhibited inhibitory effects against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating notable potency.[1]

Anti-inflammatory Potential

While direct, detailed studies on the anti-inflammatory mechanisms of the 4'-O-rhamnoside are emerging, its structural relative, 3-O-Methylellagic acid-4′-O-α-L-rhamnopyranoside, has been identified as a compound of interest for research into inflammation and pain.[2] The parent molecule, 3-O-methylellagic acid, has demonstrated anti-inflammatory activity, suggesting a likely parallel function for its glycoside derivative.[6]

Anticancer Potential (In Silico and via Related Compounds)

The anticancer potential of this specific compound has not yet been extensively evaluated in vitro. However, compelling in silico studies on the closely related isomer, 3-O-methylellagic acid 3'O-α-rhamnoside , have predicted significant anticancer activity.[7][8] These computational models suggest that the compound can effectively bind to and inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinase 9 (CDK9) and 17β-hydroxysteroid dehydrogenase type 1 (HSD17β1).[7][8] Furthermore, other methylated derivatives of ellagic acid have demonstrated cytotoxic effects against various cancer cell lines, including cervical (HeLa) and breast (T47D) cancer cells, lending support to the hypothesis that 3-O-Methylellagic acid 4'-O-rhamnoside may possess similar properties.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of 3-O-Methylellagic acid 4'-O-rhamnoside and its closely related derivatives.

Table 1: Antioxidant Activity

| Compound/Fraction | Assay | Concentration | Result | Source |

|---|---|---|---|---|

| 3-O-methyl ellagic acid 4'-rhamnoside | DPPH Radical Scavenging | 40 µg/mL | 57.95% activity | [1] |

| Butanol Fraction (containing the compound) | DPPH Radical Scavenging | 40 µg/mL | 66.05% activity | [1] |

| Vitamin C (Standard) | DPPH Radical Scavenging | Not Specified | Less active than the isolated compound | [1] |

| Ellagic acid rhamnosides | Inhibition of Lipid Peroxidation | Not Applicable | IC50: 10.0-14.0 µg/mL |[5] |

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| 3-O-methyl ellagic acid 4'-rhamnoside | Multiple tested strains | 80-160 µg/mL | [1] |

| Butanol Fraction (containing the compound) | Multiple tested strains | 160-320 µg/mL |[1] |

Table 3: Anticancer Activity (Related Compounds)

| Compound | Activity Type | Target | Metric | Value | Source |

|---|---|---|---|---|---|

| 3-O-methylellagic acid 3'O-α-rhamnoside | In Silico Binding | Cyclin-dependent kinase 9 (CDK9) | Binding Free Energy | -68.88 kcal/mol | [7][8] |

| 3-O-methylellagic acid 3'O-α-rhamnoside | In Silico Binding | 17β-hydroxysteroid dehydrogenase 1 | Binding Free Energy | -63.93 kcal/mol | [7][8] |

| 3,4,3′-tri-O-methylellagic acid | In Vitro Cytotoxicity | HeLa (Cervical Cancer) Cells | EC50 | 12.57 ± 2.22 µg/mL | [9][10] |

| 3,4,3′-tri-O-methylellagic acid | In Vitro Cytotoxicity | T47D (Breast Cancer) Cells | EC50 | 55.35 ± 6.28 µg/mL |[9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the bioactivity of 3-O-Methylellagic acid 4'-O-rhamnoside.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard colorimetric method to determine the antioxidant capacity of a compound.

Materials:

-

3-O-Methylellagic acid 4'-O-rhamnoside (test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (Vitamin C) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the isolated compound in methanol. Create a series of dilutions to achieve the desired final concentrations for testing (e.g., 10, 20, 40 µg/mL). Prepare similar dilutions for the ascorbic acid standard.

-

Assay Reaction: In a 96-well microplate, add 100 µL of the methanolic DPPH solution to 100 µL of each test compound dilution.

-

Control Wells: Prepare a blank well containing 100 µL of methanol and 100 µL of the test compound (to measure any intrinsic color) and a control well containing 100 µL of methanol and 100 µL of the DPPH solution (to measure maximum absorbance).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the test sample.

-

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. The broth microdilution method is commonly used.

Materials:

-

3-O-Methylellagic acid 4'-O-rhamnoside

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10^8 CFU/mL)

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (like DMSO) and prepare serial two-fold dilutions in the 96-well plate using MHB to achieve a range of concentrations (e.g., from 320 µg/mL down to 2.5 µg/mL).

-

Inoculation: Dilute the standardized bacterial suspension in MHB so that the final concentration in each well after inoculation is approximately 5 x 10^5 CFU/mL. Add this inoculum to all wells containing the test compound and control wells.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm sterility.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Visualizations: Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key experimental workflows and hypothesized mechanisms of action.

Caption: General experimental workflow for the isolation and bioactivity screening of 3-O-Methylellagic acid 4'-O-rhamnoside.

Caption: Simplified mechanism of the DPPH radical scavenging assay by an antioxidant compound.

Caption: Hypothesized anticancer mechanism based on in silico data for a closely related isomer, showing inhibition of key enzymes.

References

- 1. sciforum.net [sciforum.net]

- 2. medchemexpress.com [medchemexpress.com]

- 4. 3-O-methylellagic acid 4'-O-alpha-L-rhamnopyranoside | CAS:51768-39-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. Ellagic acid rhamnosides from the stem bark of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Potential of 3-O-Methylellagic Acid 3’-O-α-Ramnoside from Shorea Beccariana: In Silico Studies [jmchemsci.com]

- 9. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-O-Methylellagic Acid 4-O-Rhamnoside: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and characterization of 3-O-Methylellagic acid 4-O-rhamnoside, a naturally occurring phenolic compound. First identified in 2007, this ellagic acid glycoside has since been isolated from a variety of plant sources and has demonstrated potential antioxidant and antibacterial activities. This document details the initial discovery, provides a historical context of its isolation, and presents the available experimental protocols for its extraction and purification. Furthermore, it consolidates the spectroscopic data used for its structural elucidation into clear, tabular formats for easy reference. A proposed mechanism of action, based on its antioxidant properties, is also visualized through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is a polyphenolic compound belonging to the class of ellagic acid glycosides. These natural products are widely distributed in the plant kingdom and are known for their diverse biological activities. The core structure consists of a 3-O-methylellagic acid moiety glycosidically linked to a rhamnose sugar at the 4-O position. The presence of multiple hydroxyl groups and the aromatic ring system are key features that contribute to its chemical reactivity and potential therapeutic effects. This guide will delve into the scientific journey of this molecule, from its initial discovery to its subsequent characterizations.

Discovery and History

The first documented isolation and characterization of this compound was reported in 2007 by a team of researchers led by Guan Ye. In their phytochemical investigation of the stem bark of Aphananthe aspera (Thunb.) Planch., a plant used in traditional Chinese medicine, they identified this compound as a new natural product.[1][2] This seminal work laid the foundation for future studies on this molecule.

Following its initial discovery, this compound has been identified in several other plant species, highlighting its distribution in the plant kingdom. Notably, it has been isolated from the stem bark of Polyalthia longifolia, a plant often used in Indian traditional medicine. Its presence has also been reported in Punica granatum (pomegranate) and Melaleuca ericifolia. The recurring identification of this compound in medicinal plants suggests its potential contribution to their therapeutic properties.

dot

Caption: A timeline illustrating the initial discovery of this compound and its subsequent isolation from various plant sources.

Experimental Protocols

The isolation and purification of this compound from plant material typically involve a multi-step process of extraction, fractionation, and chromatography. While the seminal paper by Ye et al. (2007) did not provide a detailed step-by-step protocol, subsequent isolations, such as from Polyalthia longifolia, have shed light on the general methodology.

General Experimental Workflow

The following diagram outlines a typical workflow for the isolation of this compound from plant material.

dot

Caption: A generalized workflow for the extraction and isolation of this compound from plant sources.

Detailed Methodologies

Plant Material Preparation: The stem bark of the source plant (e.g., Polyalthia longifolia) is air-dried and then further dried under controlled temperature (around 45°C). The dried material is then coarsely powdered using a grinding mill and stored in an airtight container.

Extraction: A cold maceration technique is employed for extraction. The powdered plant material (e.g., 2 kg) is soaked in a hydroalcoholic solvent mixture (e.g., methanol:water, 1:1) at room temperature for 24 hours. This process is typically repeated three times. The extracts are then filtered, pooled, and concentrated under reduced pressure using a rotary evaporator to yield a viscous mass.

Fractionation: The concentrated hydroalcoholic extract is suspended in water and then partitioned with n-butanol. The n-butanol fraction, which contains the compounds of interest, is collected for further purification.

Purification: The n-butanol fraction is subjected to column chromatography for the isolation of the target compound. While the specific stationary and mobile phases are not detailed in the available literature, silica gel is a commonly used stationary phase for the separation of such phenolic compounds. A gradient elution with solvents of increasing polarity is typically employed. Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC). Fractions containing the desired compound are pooled and further purified if necessary.

Purity Assessment: The purity of the isolated this compound is determined using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). A purity of 99.2% has been reported for the compound isolated from Polyalthia longifolia.

Data Presentation

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT, COSY, HSQC, and HMBC).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₈O₁₂ |

| Molecular Weight | 462.35 g/mol |

| Appearance | Not explicitly reported, likely a solid |

| Purity (from P. longifolia) | 99.2% |

Spectroscopic Data

Table 1: Key Spectroscopic Data for this compound

| Technique | Observed Features |

| IR Spectroscopy | Presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

| Mass Spectrometry | Provides the molecular weight and fragmentation pattern consistent with the proposed structure. |

| ¹H NMR | Signals corresponding to aromatic protons of the ellagic acid core, a methoxy group, and protons of the rhamnose sugar moiety, including a characteristic anomeric proton signal. |

| ¹³C NMR | Resonances for all 21 carbon atoms, including those of the ellagic acid skeleton, the methoxy group, and the rhamnose unit. |

| 2D NMR (COSY, HSQC, HMBC) | Used to establish the connectivity between protons and carbons, confirming the structure and the point of glycosylation. |

Proposed Signaling Pathway and Mechanism of Action

The available literature primarily points towards the antioxidant and antibacterial activities of this compound. While a specific signaling pathway has not been elucidated for this particular compound, its antioxidant properties are likely attributed to its phenolic structure. Phenolic compounds are known to act as free radical scavengers and can modulate cellular signaling pathways involved in oxidative stress and inflammation.

A plausible mechanism of action for its antioxidant effect involves the donation of a hydrogen atom from one of its hydroxyl groups to a reactive oxygen species (ROS), thereby neutralizing the free radical and preventing oxidative damage to cellular components like DNA, proteins, and lipids.

dot

Caption: A proposed antioxidant mechanism of action for this compound, involving the neutralization of reactive oxygen species.

Further research is warranted to investigate the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of its anti-inflammatory and other potential therapeutic effects.

Conclusion

This compound is a relatively recently discovered natural product with promising biological activities. This guide has consolidated the available information on its discovery, history, and chemical characterization. While the foundational knowledge exists, there are clear opportunities for further research. Detailed investigations into its pharmacological properties and mechanisms of action, including the elucidation of specific signaling pathways, will be crucial in determining its potential as a lead compound for drug development. Furthermore, the development of a synthetic route to this molecule would facilitate more extensive biological screening and structure-activity relationship studies. This comprehensive overview serves as a solid starting point for researchers aiming to explore the full therapeutic potential of this intriguing natural product.

References

3-O-Methylellagic Acid 4-O-Rhamnoside in Traditional Medicine: A Technical Guide

Introduction

3-O-Methylellagic acid 4-O-rhamnoside is a naturally occurring phenolic compound that has garnered interest within the scientific community for its presence in various plants utilized in traditional medicine and its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. The document details its biological activities, supported by quantitative data, outlines experimental protocols for its isolation and evaluation, and visualizes a key signaling pathway potentially modulated by this molecule.

Botanical Sources and Traditional Use

This compound has been isolated from several plant species that hold a significant place in traditional medicinal systems. Notably, it is found in the stem bark of Polyalthia longifolia, a plant often used in Indian traditional medicine for conditions such as fever, skin diseases, and hypertension.[1] It has also been identified in the peels of Punica granatum (pomegranate) and the stem bark of Aphananthe aspera, both of which are used in various traditional practices for their anti-inflammatory and other medicinal properties.[2][3] Further sources include Terminalia mollis, Phyllanthus acutissimus, and Caryocar villosum.[3][4] The presence of this compound in these traditionally used plants suggests its potential contribution to their therapeutic effects.

Quantitative Data on Biological Activities

The biological activities of this compound have been investigated in several preclinical studies. The following tables summarize the available quantitative data on its antioxidant and antibacterial properties.

Table 1: Antioxidant Activity of this compound

| Assay Type | Concentration | % Inhibition | Reference Compound | Source Plant |

| DPPH Radical Scavenging | 40 µg/mL | 57.95% | Vitamin C | Polyalthia longifolia |

Note: While a specific IC50 value for this compound is not available in the reviewed literature, a related compound, 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside, exhibited an IC50 value in the range of 10.0-14.0 µg/mL for antioxidant activity.[5]

Table 2: Antibacterial Activity of this compound

| Bacterial Strains | Minimum Inhibitory Concentration (MIC) | Reference Compounds | Source Plant |

| Facultative aerobic and fastidious aerobic bacterial strains | 80-160 µg/mL | Not specified in snippet | Polyalthia longifolia |

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and biological evaluation of this compound.

Isolation and Purification from Polyalthia longifolia

-

Extraction:

-

Air-dry the stem bark of Polyalthia longifolia at a controlled temperature (e.g., 45°C).

-

Grind the dried bark into a coarse powder.

-

Perform cold maceration of the powdered bark (e.g., 2 kg) using a hydroalcoholic solvent (methanol:water, 1:1 v/v) at room temperature for 24 hours. Repeat the extraction process three times.

-

Pool the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous mass.

-

-

Partitioning:

-

Suspend the concentrated hydroalcoholic extract in water.

-

Partition the aqueous suspension with n-butanol.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. The specific solvent system will need to be optimized.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions that show a similar profile and contain the target compound.

-

-

Purification and Identification:

-

Further purify the combined fractions containing the compound of interest using techniques like preparative HPLC.

-

Characterize the structure of the isolated compound using spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC), and Mass Spectrometry (MS).

-

Assess the purity of the isolated this compound using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC).

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.004% in methanol).

-

Prepare various concentrations of the isolated this compound and a standard antioxidant (e.g., Vitamin C) in a suitable solvent like methanol.

-

-

Assay Procedure:

-

Add the test compound or standard solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control sample containing the solvent and DPPH solution should also be measured.

-

-

Calculation of Inhibition:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

-

Broth Microdilution Method for Antibacterial Activity

-

Preparation of Inoculum:

-

Culture the test bacterial strains in a suitable broth medium overnight.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

-

Preparation of Test Plates:

-

Perform serial two-fold dilutions of the isolated this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Include a positive control (broth with inoculum) and a negative control (broth only). A standard antibiotic should also be tested as a reference.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Potential Mechanism of Action: Modulation of the NF-κB Signaling Pathway

While the direct molecular targets of this compound are still under investigation, evidence from a closely related compound, ellagic acid-3,3',4-trimethoxy-4'-O-α-L-rhamnopyranoside, suggests a potential anti-inflammatory mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, the activation of the NF-κB pathway leads to the transcription of pro-inflammatory genes. Inhibition of this pathway would therefore reduce the inflammatory response.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a promising natural product found in several traditionally used medicinal plants. The available data indicates its potential as an antioxidant and antibacterial agent. Furthermore, its structural similarity to compounds with known anti-inflammatory mechanisms suggests that it may also possess anti-inflammatory properties through pathways such as NF-κB inhibition. This technical guide provides a foundation for further research into this compound. Future studies should focus on elucidating its precise mechanisms of action, conducting comprehensive in vivo efficacy and safety studies, and developing standardized methods for its quantification in botanical extracts. Such research is crucial for validating its traditional uses and exploring its potential for development into novel therapeutic agents.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 5. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 3-O-Methylellagic Acid 4-O-rhamnoside: A Technical Guide for Researchers

December 2025

Abstract

This technical guide provides an in-depth review of the existing literature on 3-O-Methylellagic acid 4-O-rhamnoside, a naturally occurring phenolic compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this molecule. This document consolidates information on its natural sources, isolation methods, and biological activities, with a focus on its antioxidant, antibacterial, and anti-inflammatory properties. Quantitative data from various studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and advancement of research. Furthermore, this guide includes visualizations of experimental workflows and relevant signaling pathways to enhance understanding of the compound's characteristics and potential mechanisms of action.

Introduction

This compound is a glycosidic derivative of 3-O-methylellagic acid, belonging to the class of ellagitannins. These compounds are widely distributed in the plant kingdom and are known for their diverse pharmacological effects. The presence of a rhamnose sugar moiety attached to the methylellagic acid core can significantly influence the bioavailability and biological activity of the parent molecule. This guide aims to provide a comprehensive overview of the scientific literature pertaining to this compound, highlighting its therapeutic potential and identifying areas for future research.

Natural Sources

This compound has been isolated from a variety of plant species. The primary sources identified in the literature are summarized in the table below.

| Plant Species | Family | Plant Part Investigated | Reference |

| Polyalthia longifolia | Annonaceae | Stem Bark | [1][2] |

| Aphananthe aspera | Cannabaceae | Stem Bark | [3] |

| Eucalyptus globulus | Myrtaceae | Stem Bark | [4] |

| Punica granatum | Lythraceae | Peels | [] |

| Phyllanthus acutissimus | Phyllanthaceae | Not specified | [6] |

| Caryocar villosum | Caryocaraceae | Not specified | [6] |

| Melaleuca ericifolia | Myrtaceae | Not specified | [7] |

Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. A detailed protocol for its isolation from the stem bark of Polyalthia longifolia is provided below.

Experimental Protocol: Isolation from Polyalthia longifolia

3.1.1. Plant Material and Extraction

-

Air-dry the stem bark of Polyalthia longifolia and pulverize it into a coarse powder.

-

Macerate the powdered bark with a hydroalcoholic solution (methanol:water, 1:1 v/v) at room temperature for 24 hours.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous mass.

3.1.2. Solvent Partitioning

-

Suspend the concentrated hydroalcoholic extract in water.

-

Partition the aqueous suspension with n-butanol.

-

Separate the n-butanol fraction, which will contain the compound of interest, and concentrate it.

3.1.3. Column Chromatography

-

Subject the concentrated n-butanol fraction to column chromatography over a suitable stationary phase (e.g., silica gel).

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Combine the fractions that show the presence of the target compound.

-

Further purify the combined fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

3.1.4. Structure Elucidation The structure of the isolated compound is typically confirmed using a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

References

Methodological & Application

Application Note: Quantification of 3-O-Methylellagic Acid 4'-O-rhamnoside using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methylellagic acid 4'-O-rhamnoside is a natural phenolic compound found in various plant species. As a derivative of ellagic acid, it is of increasing interest to researchers for its potential biological activities. Accurate and precise quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for research and development. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 3-O-Methylellagic acid 4'-O-rhamnoside.

Note: As no formally validated method for this specific compound is readily available in the public domain, the following protocol is a comprehensive proposal based on established methods for structurally similar compounds, such as ellagic acid and other flavonoid glycosides.[1][2][3][4] This method will require validation according to ICH guidelines to ensure its suitability for the intended application.

Experimental Protocol

2.1. Apparatus and Software

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

2.2. Chemicals and Reagents

-

3-O-Methylellagic acid 4'-O-rhamnoside reference standard (purity ≥95%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (analytical grade).

-

Ultrapure water.

2.3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-O-Methylellagic acid 4'-O-rhamnoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2.4. Sample Preparation The sample preparation will depend on the matrix. A general procedure for a plant extract is provided below:

-

Accurately weigh a suitable amount of the dried plant extract.

-

Extract the compound using an appropriate solvent (e.g., methanol) with the aid of ultrasonication or maceration.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

2.5. Proposed Chromatographic Conditions The following HPLC parameters are proposed based on methods for similar compounds.[3][4][5] Optimization may be required.

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Method Validation Parameters (Proposed)

Once the method is developed, it must be validated. The following table summarizes the key validation parameters and typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria (Example) |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; no interfering peaks at the analyte's retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995. |

| Accuracy (% Recovery) | The closeness of the test results to the true value. | 90-110% recovery for spiked samples. |

| Precision (% RSD) | The degree of scatter between a series of measurements. | Repeatability (intra-day) RSD < 2%; Intermediate precision (inter-day) RSD < 3%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table.

Table 1: Example Quantitative Data for 3-O-Methylellagic Acid 4'-O-rhamnoside

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 15.2 | 50000 | 10 |

| Standard 2 | 15.2 | 250000 | 50 |

| Standard 3 | 15.2 | 500000 | 100 |

| Sample A | 15.2 | 150000 | 30 |

| Sample B | 15.2 | 350000 | 70 |

Note: The data presented in this table are for illustrative purposes only and will need to be determined experimentally.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for HPLC method development and quantification.

Logical Relationship for Method Development

Caption: Logical flow for HPLC method development and validation.

References

- 1. longdom.org [longdom.org]

- 2. Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Method for Determining the Quercetin-3-O-glucuronide and Ellagic Acid Content of Common Evening Primrose (Oenothera biennis) by HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

Application Note: Mass Spectrometry Fragmentation Analysis of 3-O-Methylellagic Acid 4-O-rhamnoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylellagic acid 4-O-rhamnoside is a naturally occurring ellagic acid glycoside found in various plant species, including Punica granatum (pomegranate) and Melaleuca ericifolia.[] Ellagic acid and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potential antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the fragmentation pattern of this compound through mass spectrometry is crucial for its accurate identification and characterization in complex biological matrices, which is a fundamental step in drug discovery and development.

This application note provides a detailed overview of the mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in negative ion mode electrospray ionization (ESI) is characterized by specific neutral losses that allow for its unambiguous identification. The precursor ion ([M-H]⁻) of this compound has a mass-to-charge ratio (m/z) of 461.[2]

The primary fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the rhamnose moiety. A subsequent fragmentation can occur with the loss of a methyl group from the methoxy-ellagic acid aglycone.

A study on the chemical composition of Qualea grandiflora identified 3'-O-methyl-4-O-(rhamnopyranosyl) ellagic acid and described its fragmentation.[2] The analysis showed an [M-H]⁻ ion at m/z 461.0731, corresponding to the molecular formula C₂₁H₁₈O₁₂. The fragmentation of this precursor ion was characterized by the neutral loss of a hexose moiety (146.0588 Da), consistent with the loss of rhamnose, and the loss of a methyl group (15.0231 Da).[2]

Quantitative Fragmentation Data

The following table summarizes the key ions observed in the MS/MS spectrum of this compound. Please note that the relative abundance of fragment ions can vary depending on the specific instrumentation and collision energy used. The primary fragmentation is the loss of the rhamnoside group.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

| 461 | 315 | 146 | Rhamnose |

| 461 | 446 | 15 | Methyl group (CH₃) |

| 315 | 285 | 30 | Formaldehyde (CH₂O) from the aglycone |

| 315 | 271 | 44 | Carbon dioxide (CO₂) from the aglycone |

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound. Optimization of specific parameters may be required for different sample matrices and instrumentation.

1. Sample Preparation

-

Plant Material Extraction:

-

Grind dried plant material to a fine powder.

-

Extract the powder with 80% aqueous methanol or ethanol at a 1:10 solid-to-solvent ratio.

-

Sonication or vortexing for 30 minutes can enhance extraction efficiency.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

-

-

Solid-Phase Extraction (SPE) for Purification (Optional):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute the analyte with methanol.

-

Evaporate the eluent and reconstitute in the initial mobile phase.

-

2. Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5-40% B

-

15-20 min: 40-90% B

-

20-22 min: 90% B

-

22-23 min: 90-5% B

-

23-28 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Scan Mode: Full scan MS and tandem MS (MS/MS).

-

Full Scan Range: m/z 100-1000.

-

MS/MS Mode: Product ion scan of the precursor ion at m/z 461.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: 20-40 eV (optimization may be required).

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound in negative ion mode.

Caption: Proposed fragmentation pathway of this compound.

References

Application Note: Cell-Based Assays for Evaluating the Anti-inflammatory Potential of 3-O-Methylellagic acid 4-O-rhamnoside

Audience: Researchers, scientists, and drug development professionals.